ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and materials science. This compound features a pyrazole ring fused with a pyridazine moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with an appropriate β-diketone or β-keto ester to form the pyrazole ring. For instance, ethyl acetoacetate can react with hydrazine hydrate to yield 3,5-dimethylpyrazole.
Introduction of the Pyridazine Moiety: The pyridazine ring is introduced through a cyclization reaction involving a suitable precursor such as 3-chloropyridazine. This can be achieved by reacting the pyrazole derivative with 3-chloropyridazine under basic conditions.
Amination and Esterification: The final steps involve the introduction of the amino group and the esterification to form the carboxylate ester. This can be done by treating the intermediate with ammonia or an amine, followed by esterification using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, with reagents like alkyl halides or acyl chlorides.
Condensation: The carboxylate group can participate in condensation reactions to form amides or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Condensation: Ammonia or primary amines in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Condensation: Amides or esters.
Scientific Research Applications
Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: It is used in studies involving enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in biochemical assays to study cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-(6-chloro-pyridazin-3-yl)-1H-pyrazole-4-carboxylate: This compound has a chloro substituent on the pyridazine ring, which may alter its reactivity and biological activity.
Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxamide: The carboxamide derivative may exhibit different solubility and pharmacokinetic properties compared to the carboxylate ester.
Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid: The free carboxylic acid form may have different reactivity and binding properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
69720-49-6 |
---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.